molecular formula C10H9ClN2 B053589 2-Chloro-4-methyl-7-aminoquinoline CAS No. 114058-74-1

2-Chloro-4-methyl-7-aminoquinoline

Cat. No. B053589
M. Wt: 192.64 g/mol
InChI Key: YYZYZUVHSCLRKI-UHFFFAOYSA-N
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Patent
US06787534B2

Procedure details

To 27 g (251 mmol) of m-phenylenediamine was added 32 ml (251 mmol) of ethyl acetoacetate, followed by stirring at 200 degrees for 1 hour. After standing to cool, the crystals were washed with hexane. To 9.5 g (54 mmol) of the crystals was added 15 ml of phosphorus oxychloride, followed by heating under reflux for 2 hours. After standing to cool, the reaction mixture was poured onto ice-water and basified with a saturated ammonium aqueous solution. The resulting crystals were collected by filtration and washed with water. The crystals were washed with methanol and the filtrate was evaporated, to give 4.85 g of the title compound.
Quantity
27 g
Type
reactant
Reaction Step One
Quantity
32 mL
Type
reactant
Reaction Step One
[Compound]
Name
crystals
Quantity
9.5 g
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1([NH2:8])[CH:6]=[CH:5][CH:4]=[C:3]([NH2:7])[CH:2]=1.[C:9](OCC)(=O)[CH2:10][C:11]([CH3:13])=O.P(Cl)(Cl)([Cl:20])=O.[NH4+]>>[NH2:7][C:3]1[CH:2]=[C:1]2[C:6]([C:11]([CH3:13])=[CH:10][C:9]([Cl:20])=[N:8]2)=[CH:5][CH:4]=1

Inputs

Step One
Name
Quantity
27 g
Type
reactant
Smiles
C1(=CC(=CC=C1)N)N
Name
Quantity
32 mL
Type
reactant
Smiles
C(CC(=O)C)(=O)OCC
Step Two
Name
crystals
Quantity
9.5 g
Type
reactant
Smiles
Name
Quantity
15 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[NH4+]

Conditions

Stirring
Type
CUSTOM
Details
by stirring at 200 degrees for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool
WASH
Type
WASH
Details
the crystals were washed with hexane
TEMPERATURE
Type
TEMPERATURE
Details
by heating
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool
ADDITION
Type
ADDITION
Details
the reaction mixture was poured onto ice-water
FILTRATION
Type
FILTRATION
Details
The resulting crystals were collected by filtration
WASH
Type
WASH
Details
washed with water
WASH
Type
WASH
Details
The crystals were washed with methanol
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
NC1=CC=C2C(=CC(=NC2=C1)Cl)C
Measurements
Type Value Analysis
AMOUNT: MASS 4.85 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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